N-Maléimidobutyryloxysulphosuccinimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

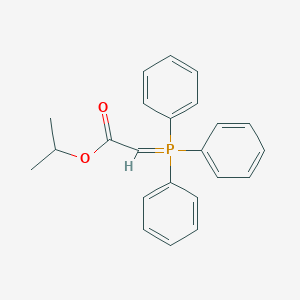

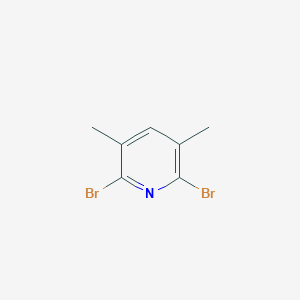

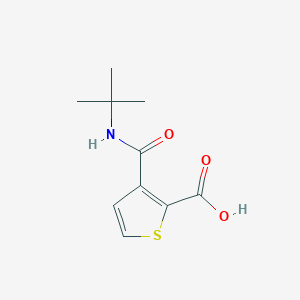

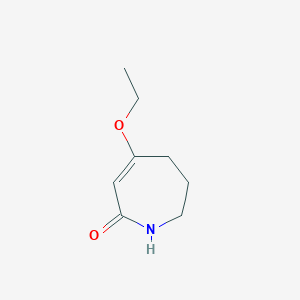

1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a useful research compound. Its molecular formula is C12H12N2O9S and its molecular weight is 360.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réticulation en spectrométrie de masse

Le N-maléimidobutyryloxysulphosuccinimide est utilisé dans la technologie de réticulation à grande échelle en spectrométrie de masse (CLMS). Il sert de réticulant capable de réagir avec les groupes amino et sulfhydryle, ce qui est crucial pour l'analyse structurale des protéines dans les cellules ou les lysats cellulaires .

Fonctionnalisation des vésicules de membrane externe (OMV)

Ce composé est également utilisé pour fonctionnaliser les OMV en attachant des groupes maléimide, ce qui les rend prêts à être conjugués. Ce processus n'affecte pas l'intégrité structurale des OMV, ce qui permet leur évaluation et leur caractérisation .

Mécanisme D'action

Target of Action

N-Maleimidobutyryloxysulphosuccinimide ester, also known as Sulfo-GMBS, is primarily targeted towards amino and sulfhydryl groups . These groups are found in various proteins and peptides, making this compound a valuable tool in proteomics research .

Mode of Action

Sulfo-GMBS contains NHS-ester and maleimide reactive groups at opposite ends of a short spacer arm . The NHS-ester end reacts with primary amines to form a stable amide bond, while the maleimide end reacts with sulfhydryl groups to form a stable thioether bond . This dual reactivity allows Sulfo-GMBS to crosslink molecules containing both amine and sulfhydryl groups .

Biochemical Pathways

The crosslinking action of Sulfo-GMBS can affect various biochemical pathways, depending on the specific proteins or peptides involved. By forming covalent bonds between different molecules, it can alter protein conformation, disrupt protein-protein interactions, or create new connections between proteins .

Pharmacokinetics

Its water solubility suggests that it could be readily absorbed and distributed in aqueous biological environments. Its reactivity towards amines and sulfhydryls may also influence its metabolism and excretion, as these groups are common in many metabolic enzymes and transport proteins.

Result of Action

The primary result of Sulfo-GMBS action is the formation of stable crosslinks between molecules containing amine and sulfhydryl groups . This can lead to changes in molecular structure and function, potentially affecting cellular processes such as signal transduction, protein synthesis, and enzymatic activity.

Action Environment

The action of Sulfo-GMBS is influenced by environmental factors such as pH. The NHS-ester end reacts with amines under conditions of pH 7-9, while the maleimide end reacts with sulfhydryls at pH 6.5-7.5 . Therefore, the efficacy of Sulfo-GMBS as a crosslinker can be affected by the pH of its environment. Its stability may also be influenced by factors such as temperature and the presence of other reactive species.

Analyse Biochimique

Biochemical Properties

N-Maleimidobutyryloxysulphosuccinimide ester plays a crucial role in biochemical reactions due to its reactivity towards primary amine and sulfhydryl groups . This property allows it to form covalent bonds with biomolecules containing these groups . The exact nature of these interactions and the specific enzymes, proteins, and other biomolecules it interacts with can vary depending on the context of the reaction.

Cellular Effects

The effects of N-Maleimidobutyryloxysulphosuccinimide ester on cells are largely dependent on its interactions with various biomolecules. For instance, it has been found to inhibit the bulk of long-chain fatty acid (LCFA) uptake into various cell types . This influence on cellular function can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, N-Maleimidobutyryloxysulphosuccinimide ester exerts its effects through its binding interactions with biomolecules. It contains NHS-ester and maleimide reactive groups, which can react with amino and sulfhydryl groups respectively . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Propriétés

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O9S/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22/h3-4,7H,1-2,5-6H2,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVQHWMSQLWSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158018-81-6 |

Source

|

| Record name | 4-Maleimidobutyric acid sulfo-N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)

![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)